molecular formula C16H15N3O3 B2440503 methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate CAS No. 1993057-81-0

methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate

Cat. No. B2440503
CAS RN: 1993057-81-0
M. Wt: 297.314
InChI Key: FSIBJRQFMUWWNS-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of a mild reducing agent . Oxadiazoles can be synthesized from carboxylic acids and amidoximes .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds. The ring contains four carbon atoms and one nitrogen atom . The structure of oxadiazole also consists of a five-membered ring, but it contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Pyrrole is known to undergo several types of reactions. For example, it can react with electrophiles at the 2-position, due to the high electron density of the nitrogen atom . Oxadiazoles can undergo reactions such as nucleophilic substitution and ring-opening reactions .


Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water . The physical and chemical properties of oxadiazole derivatives can vary widely depending on their specific structure .

Scientific Research Applications

Molecular Structure and Properties

  • Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates demonstrate interesting chemical properties, as evident from their reaction with phenylhydrazine or benzylhydrazine. This reaction yields corresponding methyl 1-(phenyl or benzyl)-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylates. The structures of these compounds were meticulously confirmed through 1D 1H, 13C, and 2D NMR experiments (Filimonov et al., 2015).

Ligand Binding and Molecular Complexes

  • A study on symmetric double-armed oxadiazole-bridged ligands showcased their ability to bind with copper salts, forming complex molecular structures. This binding mechanism is crucial in understanding the coordination chemistry of such compounds (Wu et al., 2013).

Mesomorphic Behaviors

  • Research on mesogenic materials incorporating the 1,2,4-oxadiazole moiety reveals significant insights into their mesomorphic behaviors. The study involves analyzing the mesophase behaviors of compounds through techniques like optical polarized microscopy (OPM) and differential scanning calorimetry (DSC), underlining the influence of terminal groups and the oxadiazole ring on liquid crystalline properties (Ali & Tomi, 2018).

Catalysis and Synthesis

  • A catalytic synthesis approach led to the creation of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction. This method emphasizes the potential of these compounds in chemical synthesis and the introduction of substituents at the pyrrole nitrogen (Galenko et al., 2015).

Antimicrobial Properties

  • A study synthesizing novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives revealed their potential as antimicrobial agents. The introduction of a methoxy group in the structure of these compounds significantly enhanced their antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Hublikar et al., 2019).

Mechanism of Action

The mechanism of action of pyrrole and oxadiazole derivatives can vary widely depending on their specific structure and the type of biological activity they exhibit .

Safety and Hazards

Like many organic compounds, pyrrole and oxadiazole derivatives should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with the skin .

Future Directions

The study of pyrrole and oxadiazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Future research will likely focus on developing new synthetic methods, exploring their biological activity, and investigating their physical and chemical properties .

properties

IUPAC Name

methyl 1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-6-3-4-7-12(11)15-17-14(22-18-15)10-19-9-5-8-13(19)16(20)21-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIBJRQFMUWWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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